Fenethazine

Descripción general

Descripción

Se utiliza principalmente por sus propiedades antihistamínicas y se ha comercializado bajo varios nombres comerciales como Anergen, Contralergial, Ethysine, Etisine, Lisergan y Lysergan . La fenetazina se derivó de la fenbenzamina y ha dado lugar a otros compuestos como la prometazina y la clorpromazina .

Métodos De Preparación

La fenetazina se puede sintetizar mediante la condensación de fenotiazina con cloruro de dimetilaminoetilo . La ruta sintética general implica los siguientes pasos:

Etapa 1: La fenotiazina se hace reaccionar con n-butil-litio en hexano y tolueno a -78 °C bajo una atmósfera inerte durante 1 hora.

Etapa 2: La mezcla resultante se hace reaccionar entonces con clorhidrato de 2-cloro-N,N-dimetil-etanamina en presencia de n-butil-litio y triisobutilaluminio en hexano y tolueno.

El producto bruto se purifica entonces mediante cromatografía en columna para obtener fenetazina .

Análisis De Reacciones Químicas

La fenetazina se somete a diversas reacciones químicas, entre las que se incluyen:

Oxidación: La fenetazina se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Se puede reducir para formar aminas secundarias.

Sustitución: La fenetazina puede sufrir reacciones de sustitución, en particular en el átomo de nitrógeno, para formar diversos derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y haluros de alquilo para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, aminas secundarias y derivados sustituidos .

4. Aplicaciones de la investigación científica

La fenetazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados de la fenotiazina.

Industria: La fenetazina se utiliza en la producción de tintes y pigmentos debido a su estructura de fenotiazina.

Aplicaciones Científicas De Investigación

Fenethazine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.

Industry: This compound is used in the production of dyes and pigments due to its phenothiazine structure.

Mecanismo De Acción

La fenetazina ejerce sus efectos principalmente bloqueando los receptores H1 de la histamina, evitando así la acción de la histamina en las reacciones alérgicas . También tiene propiedades anticolinérgicas y sedantes, que contribuyen a sus efectos terapéuticos. Los objetivos moleculares implicados incluyen los receptores H1 de la histamina y los receptores muscarínicos de la acetilcolina .

Comparación Con Compuestos Similares

La fenetazina es similar a otros derivados de la fenotiazina como la prometazina y la clorpromazina . Es única en sus propiedades antihistamínicas específicas y en sus características estructurales. La prometazina y la clorpromazina, aunque derivadas de la fenetazina, tienen usos terapéuticos adicionales como efectos antipsicóticos y antieméticos .

Compuestos similares

Prometazina: Se utiliza como antihistamínico, antiemético y sedante.

Clorpromazina: Se utiliza como antipsicótico y antiemético.

Fenbenzamina: El precursor de la fenetazina.

La singularidad de la fenetazina reside en su acción antihistamínica específica y en su papel como precursor de otros agentes terapéuticos importantes.

Actividad Biológica

Fenethazine is a member of the phenothiazine class of compounds, primarily recognized for its antipsychotic properties. This article delves into its biological activity, focusing on its mechanisms, efficacy in various conditions, and relevant case studies.

This compound's structure consists of a tricyclic ring system that facilitates interactions with various biological targets. Its primary mechanism involves the blockade of dopaminergic receptors, particularly D2 receptors, which is crucial for its antipsychotic effects. Additionally, this compound exhibits other biological activities, including:

- Calmodulin Inhibition : this compound inhibits calmodulin, a calcium-binding messenger protein that plays a role in various cellular processes.

- Protein Kinase C Inhibition : This inhibition may contribute to its anti-proliferative effects in cancer cells.

- Multidrug Resistance Reversal : this compound has shown potential in reversing multidrug resistance in cancer therapies by inhibiting P-glycoprotein transport functions .

Pharmacological Profiles

Research indicates that this compound and other phenothiazines possess diverse pharmacological profiles that extend beyond their antipsychotic properties. The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antimicrobial Activity Against Mycobacterium tuberculosis :

A study demonstrated that this compound derivatives could inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for methdilazine (a derivative) ranged from 5 mg/ml to 12.5 mg/ml against various strains. When combined with isoniazid, methdilazine exhibited significant synergistic effects, highlighting its potential in treating resistant tuberculosis cases . -

Cancer Treatment Synergy :

In a case study involving lung adenocarcinoma cell lines, this compound showed synergistic effects when used alongside EGFR inhibitors. This combination restored sensitivity to treatments in resistant cancer cells, suggesting that this compound may enhance the efficacy of existing cancer therapies by modulating signaling pathways . -

Neuroleptic Malignant Syndrome (NMS) :

A clinical report discussed a patient who developed NMS after administration of this compound for schizophrenia. The case illustrated the importance of monitoring patients on antipsychotics for severe adverse reactions and highlighted the need for prompt intervention when such syndromes occur .

Research Findings

Recent studies have expanded our understanding of this compound's biological effects:

- Enzyme Induction : Research indicated that this compound can induce cytochrome P450 enzymes CYP1A1 and CYP1A2 in human liver cells, suggesting implications for drug metabolism and potential interactions with other medications .

- Calcium Signaling Modulation : this compound's ability to modulate calcium signaling pathways through calmodulin inhibition may contribute to its neuroprotective effects, as seen in models of neurodegeneration .

Propiedades

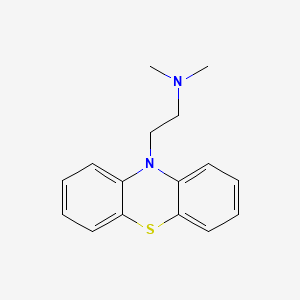

IUPAC Name |

N,N-dimethyl-2-phenothiazin-10-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAXACNYGZVKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200233 | |

| Record name | Fenethazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-24-7 | |

| Record name | Fenethazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenethazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenethazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenethazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J97CUZ4HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenethazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240228 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.